4-(Benzylamino)pyridine-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

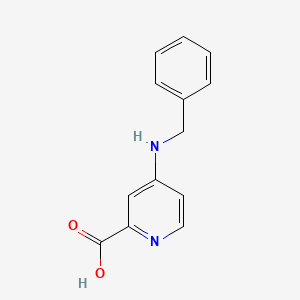

4-(Benzylamino)pyridine-2-carboxylic acid is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is a specialty product often used in proteomics research . This compound features a pyridine ring substituted with a benzylamino group at the 4-position and a carboxylic acid group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)pyridine-2-carboxylic acid typically involves the reaction of 4-aminopyridine with benzyl chloride to form 4-(benzylamino)pyridine. This intermediate is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques.

Analyse Des Réactions Chimiques

Acid Chloride Formation

The carboxylic acid group undergoes chlorination with thionyl chloride (SOCl₂) in the presence of bromine as a catalyst. This method, adapted from industrial-scale syntheses of analogous pyridinecarboxylic acid chlorides, achieves high yields but may produce ring-chlorinated byproducts under certain conditions .

| Reaction Conditions | Reagents | Yield | Byproducts |

|---|---|---|---|

| 85°C, 3–4 hours, N₂ atmosphere | SOCl₂ (5 eq), Br₂ (0.2 eq) | 85–89% | 4,5-Dichloro derivatives (2.3–5.2%) |

Key findings:

-

Bromine enhances reaction efficiency by activating the pyridine ring toward electrophilic substitution .

-

Prolonged heating increases dichlorination byproducts, necessitating precise temperature control .

Amidation Reactions

The carboxylic acid reacts with primary or secondary amines to form amides. A study using phenylacetic acid and benzylamine as a model system demonstrated optimized conditions for amide bond formation :

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| 40°C, 2 hours, DCM solvent | DCC (1.2 eq), HOBt (1.1 eq) | 78–88% | N-Benzyl-2-phenylacetamide |

Notable observations:

-

Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) minimize side reactions.

-

Steric hindrance from the benzylamino group slightly reduces reaction rates compared to unsubstituted pyridinecarboxylic acids .

Decarboxylation

Thermal decarboxylation occurs under acidic or basic conditions, yielding 4-benzylaminopyridine. A study on structurally related 2-pyridone-3-carboxylic acids reported decarboxylation at 135–140°C :

| Conditions | Reagents | Yield | Product |

|---|---|---|---|

| 135°C, 2 hours, toluene reflux | None (thermal) | 78% | 4-Benzylaminopyridine |

Mechanistic insight:

Electrophilic Substitution on the Pyridine Ring

The electron-deficient pyridine ring undergoes chlorination under harsh conditions. During acid chloride synthesis, trace amounts of 4,5-dichloro derivatives form as impurities :

| Reaction | Reagents | Byproduct Yield | Conditions |

|---|---|---|---|

| Ring chlorination | SOCl₂, Br₂ | 2.3–5.2% | 85°C, 3–4 hours |

Applications De Recherche Scientifique

Synthesis Overview

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | 4-Aminopyridine + Benzyl Chloride | Reflux in suitable solvent | 4-(Benzylamino)pyridine |

| 2 | 4-(Benzylamino)pyridine + CO2 | High pressure | 4-(Benzylamino)pyridine-2-carboxylic acid |

Scientific Research Applications

-

Medicinal Chemistry :

- The compound is explored for its potential as a JMJD5 inhibitor, which could be significant in cancer research due to JMJD5's role in regulating gene expression and cell proliferation .

- Its structural properties suggest potential use in drug design, particularly for targeting specific enzymes or receptors.

-

Proteomics :

- Utilized in proteomics research for its ability to interact with proteins, aiding in the study of protein function and modification.

- Catalysis :

Case Study 1: JMJD5 Inhibition

A study reported that derivatives of pyridine-2,4-dicarboxylic acid exhibited selective inhibition of JMJD5 over other human oxygenases. This highlights the potential of structurally similar compounds like this compound in developing targeted therapies for diseases associated with dysregulated gene expression .

Case Study 2: Proteomic Applications

Research indicated that compounds similar to this compound are valuable in proteomics for studying post-translational modifications. The ability to selectively bind to specific proteins allows researchers to explore complex biological systems more effectively.

Mécanisme D'action

The mechanism of action of 4-(Benzylamino)pyridine-2-carboxylic acid is not extensively studied. its structure suggests that it can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. The benzylamino group can facilitate binding to active sites, while the carboxylic acid group can participate in ionic interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Aminopyridine-2-carboxylic acid: Lacks the benzyl group, making it less hydrophobic.

4-(Methylamino)pyridine-2-carboxylic acid: Contains a methyl group instead of a benzyl group, affecting its binding properties.

4-(Phenylamino)pyridine-2-carboxylic acid: Has a phenyl group, which is bulkier than the benzyl group.

Uniqueness

4-(Benzylamino)pyridine-2-carboxylic acid is unique due to the presence of the benzylamino group, which enhances its hydrophobicity and potentially its binding affinity to certain biological targets. This makes it a valuable compound for research applications where specific interactions with proteins or enzymes are required .

Activité Biologique

4-(Benzylamino)pyridine-2-carboxylic acid is an organic compound with a molecular formula of C₁₃H₁₂N₂O₂ and a molecular weight of 228.25 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and antiviral agent. This article will explore its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features:

- Pyridine Ring : A six-membered aromatic ring containing one nitrogen atom.

- Benzylamino Group : An amino group attached to a benzyl moiety at the 4-position of the pyridine ring.

- Carboxylic Acid Group : Located at the 2-position, contributing to its acidic properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyridine derivatives possess activity against various bacterial strains:

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Antibacterial | 6.25–12.5 μg/mL |

| Amoxicillin | Standard Control | - |

The compound has demonstrated effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli), as well as antifungal activity against species such as Candida albicans .

Antiviral Activity

In addition to its antibacterial properties, there is emerging evidence regarding the antiviral potential of this compound. It has been suggested that derivatives of pyridine compounds could inhibit viral replication mechanisms, particularly in influenza viruses by targeting specific polymerase activities .

The mechanism through which this compound exerts its biological effects is not fully elucidated but is believed to involve:

- Binding Affinity : Interaction with biological targets, potentially affecting enzyme activity or receptor binding.

- Inhibition of Pathogen Growth : Disruption of cell wall synthesis in bacteria or interference with viral replication processes.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various derivatives of pyridine compounds, including this compound, and evaluated their biological activities. The results indicated that modifications to the benzyl group significantly affected antimicrobial potency .

- In Silico Studies : Computational modeling has been employed to predict the binding interactions of this compound with target proteins, suggesting favorable interactions that could translate into biological efficacy .

- Pharmacological Studies : In vivo studies demonstrated that certain derivatives exhibited low toxicity profiles while maintaining significant antimicrobial activity, highlighting their potential for therapeutic applications .

Propriétés

IUPAC Name |

4-(benzylamino)pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(17)12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCNIHBWVYVCMRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=NC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.